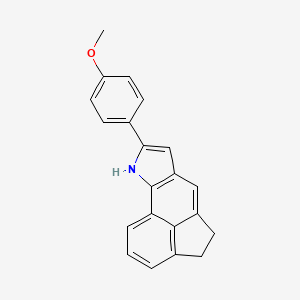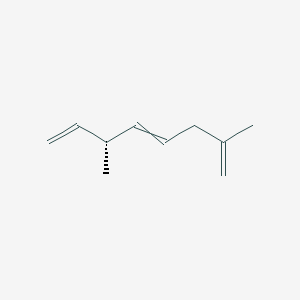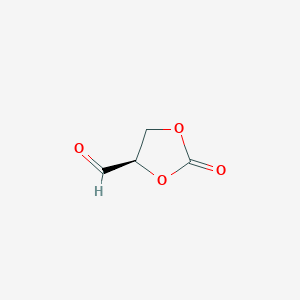![molecular formula C26H38O8 B14677597 Ethyl 3-[4-(3-ethoxy-3-oxoprop-1-enyl)phenyl]prop-2-enoate;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol CAS No. 32630-58-3](/img/structure/B14677597.png)
Ethyl 3-[4-(3-ethoxy-3-oxoprop-1-enyl)phenyl]prop-2-enoate;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, diethyl ester, polymer with 2,2’-[1,4-cyclohexanediylbis(oxy)]bis[ethanol] is a complex polymeric compound. This compound is known for its unique structural properties, which make it valuable in various industrial and scientific applications. It is synthesized through the polymerization of 2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, diethyl ester with 2,2’-[1,4-cyclohexanediylbis(oxy)]bis[ethanol].
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, diethyl ester, polymer with 2,2’-[1,4-cyclohexanediylbis(oxy)]bis[ethanol] involves a polymerization reaction. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the desired polymer structure is achieved. The specific reaction conditions, such as temperature, pressure, and catalyst type, can vary depending on the desired properties of the final polymer.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors. The monomers, 2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, diethyl ester, and 2,2’-[1,4-cyclohexanediylbis(oxy)]bis[ethanol], are fed into the reactor along with the catalyst. The reaction is carefully monitored and controlled to ensure consistent quality and yield of the polymer. After polymerization, the polymer is purified and processed into the desired form for various applications.
化学反応の分析
Types of Reactions
2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, diethyl ester, polymer with 2,2’-[1,4-cyclohexanediylbis(oxy)]bis[ethanol] can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to changes in its chemical structure and properties.
Reduction: Reduction reactions can also occur, altering the polymer’s characteristics.
Substitution: The polymer can participate in substitution reactions, where certain functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the polymer, while substitution reactions can result in polymers with different functional groups.
科学的研究の応用
2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, diethyl ester, polymer with 2,2’-[1,4-cyclohexanediylbis(oxy)]bis[ethanol] has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for applications in medical devices and implants.
Industry: Utilized in the production of coatings, adhesives, and other materials due to its unique properties.
作用機序
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to interact with specific receptors or enzymes, leading to desired biological or chemical effects. The exact mechanism can vary depending on the specific application and the environment in which the polymer is used.
類似化合物との比較
Similar Compounds
- 2-Propenoic acid, 3-phenyl-, ethyl ester
- 2-Propenoic acid, 3-phenyl-, pentyl ester
- 2-Propenoic acid, 3-phenyl-, phenylmethyl ester
Uniqueness
2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, diethyl ester, polymer with 2,2’-[1,4-cyclohexanediylbis(oxy)]bis[ethanol] is unique due to its specific polymeric structure, which imparts distinct physical and chemical properties. These properties make it suitable for applications that require high stability, biocompatibility, and specific interaction with biological or chemical targets.
特性
CAS番号 |
32630-58-3 |
|---|---|
分子式 |
C26H38O8 |
分子量 |
478.6 g/mol |
IUPAC名 |
ethyl 3-[4-(3-ethoxy-3-oxoprop-1-enyl)phenyl]prop-2-enoate;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol |
InChI |
InChI=1S/C16H18O4.C10H20O4/c1-3-19-15(17)11-9-13-5-7-14(8-6-13)10-12-16(18)20-4-2;11-5-7-13-9-1-2-10(4-3-9)14-8-6-12/h5-12H,3-4H2,1-2H3;9-12H,1-8H2 |
InChIキー |
QVQJBUCFNAJZII-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)C=CC(=O)OCC.C1CC(CCC1OCCO)OCCO |
関連するCAS |
32630-58-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-Ethyl-5-phenyl-3,4-dihydro-2h-thieno[2,3-e][1,4]diazepin-2-one](/img/structure/B14677534.png)
![4-({4-Methoxy-3-[(propan-2-yl)oxy]phenyl}methyl)imidazolidin-2-one](/img/structure/B14677551.png)


![Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro-](/img/structure/B14677566.png)
![4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14677577.png)



![L-Cysteine, S-(2-methoxy-2-oxoethyl)-N-[N-[N-[N-(1-oxopropyl)-L-phenylalanyl]-L-leucyl]glycyl]-, methyl ester](/img/structure/B14677600.png)
